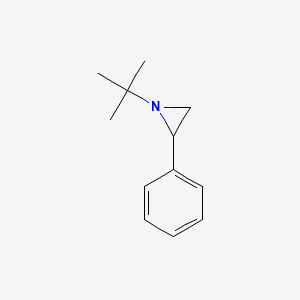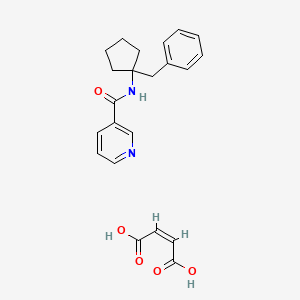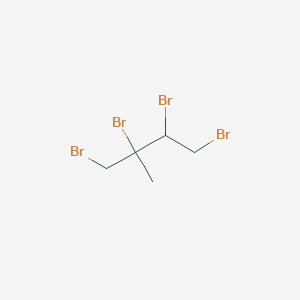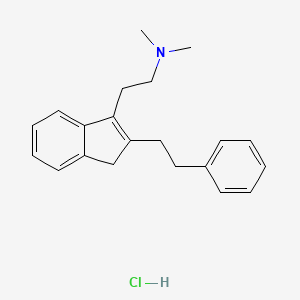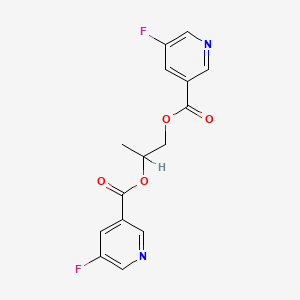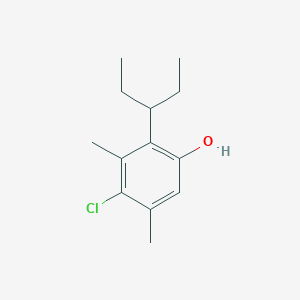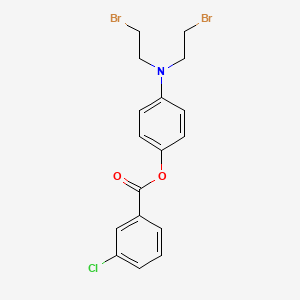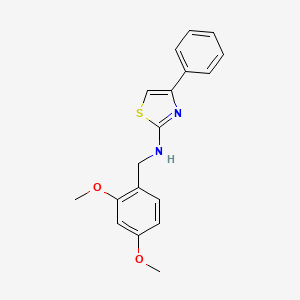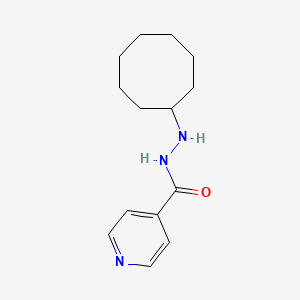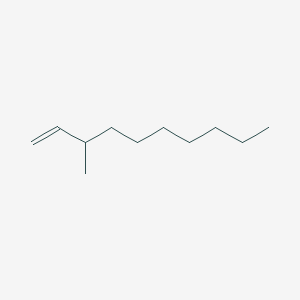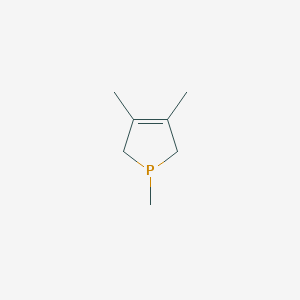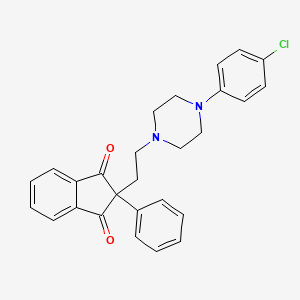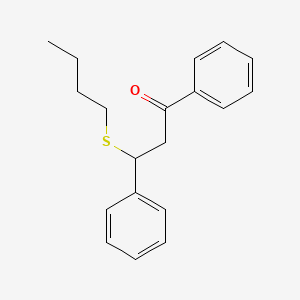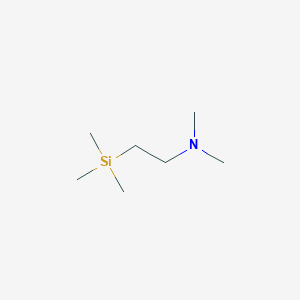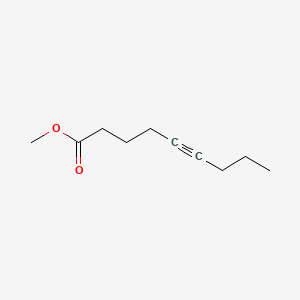
Methyl non-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl non-5-ynoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from non-5-ynoic acid and methanol. This compound is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in the nonanoate chain, making it a member of the ynoate esters family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl non-5-ynoate can be synthesized through various methods. One common approach involves the esterification of non-5-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of non-5-ynoic acid followed by esterification. This method allows for the efficient production of the ester on a larger scale, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl non-5-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters with different alkyl groups.
Applications De Recherche Scientifique
Methyl non-5-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mécanisme D'action
The mechanism of action of methyl non-5-ynoate involves its interaction with various molecular targets and pathways. The triple bond in the compound allows it to participate in cycloaddition reactions, forming cyclic intermediates that can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Methyl non-5-ynoate can be compared with other similar compounds such as:
Methyl 2-nonynoate: Another ynoate ester with a triple bond at the second carbon position.
Methyl 2-nonenoate: An ester with a double bond at the second carbon position.
Methyl nonanoate: A saturated ester without any double or triple bonds
Uniqueness
This compound is unique due to the position of its triple bond, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
20731-16-2 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
methyl non-5-ynoate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-4,7-9H2,1-2H3 |
Clé InChI |
URYIOHGVMCOLMH-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


